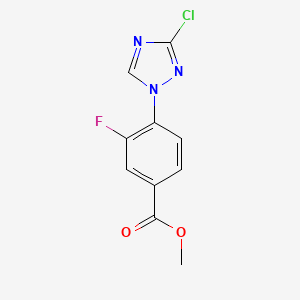
methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a chloro-substituted triazole ring and a fluorobenzene moiety, making it a unique and potentially useful molecule in various scientific fields.
作用機序
Target of Action
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate is a derivative of 1,2,4-triazole . The primary target of this compound is the aromatase enzyme . Aromatase is a member of the cytochrome P450 superfamily that catalyzes the biosynthesis of estrogen . It is considered a therapeutic target due to its role in various cancers .
Mode of Action
It is suggested that the compound forms hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties .
Biochemical Pathways
Given its target, it is likely involved in the estrogen biosynthesis pathway . The downstream effects of this interaction could potentially influence the growth and proliferation of certain cancer cells .
Pharmacokinetics
The compound’s ability to form hydrogen bonds with different targets suggests it may have favorable pharmacokinetic properties .
Result of Action
Some 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines . This suggests that this compound may have similar effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and nitriles, under acidic or basic conditions.
Chlorination: The triazole ring is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride.
Coupling with Fluorobenzene: The chlorinated triazole is coupled with a fluorobenzene derivative through nucleophilic substitution reactions, often using a base like potassium carbonate.
Esterification: Finally, the carboxylic acid group is esterified using methanol and a catalyst such as sulfuric acid to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The triazole ring can be oxidized or reduced, leading to different derivatives with altered properties.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Formation of new triazole derivatives with different substituents.
Oxidation: Formation of oxidized triazole derivatives.
Reduction: Formation of reduced triazole derivatives.
Hydrolysis: Formation of 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzoic acid.
科学的研究の応用
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
類似化合物との比較
Similar Compounds
1H-1,2,4-Triazole: A basic triazole compound without additional substituents.
3-Chloro-1H-1,2,4-triazole: A triazole derivative with a chloro substituent.
4-Fluorobenzoic Acid: A fluorinated benzoic acid derivative.
Uniqueness
Methyl 4-(3-chloro-1H-1,2,4-triazol-1-yl)-3-fluorobenzenecarboxylate is unique due to the combination of a chloro-substituted triazole ring and a fluorobenzene moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
methyl 4-(3-chloro-1,2,4-triazol-1-yl)-3-fluorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClFN3O2/c1-17-9(16)6-2-3-8(7(12)4-6)15-5-13-10(11)14-15/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJIOWLKQQJIETR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)N2C=NC(=N2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClFN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














